N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
The compound N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide features a benzoxazolone core (2-oxobenzo[d]oxazol-3(2H)-yl) linked via an acetamide group to a thiomorpholinoethyl substituent bearing a furan-2-yl moiety.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c23-18(13-22-14-4-1-2-5-17(14)26-19(22)24)20-12-15(16-6-3-9-25-16)21-7-10-27-11-8-21/h1-6,9,15H,7-8,10-13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKTUUAZMIYCPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)CN2C3=CC=CC=C3OC2=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzoxazole Core: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the Acetamide Group: The benzoxazole intermediate is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to form the acetamide linkage.
Introduction of the Thiomorpholine Moiety: The thiomorpholine ring is introduced via nucleophilic substitution, where a thiomorpholine derivative reacts with the acetamide intermediate.
Furan Ring Incorporation: Finally, the furan ring is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones under mild conditions using oxidizing agents like m-chloroperbenzoic acid.
Reduction: The benzoxazole moiety can be reduced to benzoxazoline using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions, copper catalysts for cross-coupling reactions.
Major Products
Oxidation: Furanones.
Reduction: Benzoxazoline derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
Medicine
In medicinal chemistry, it could serve as a lead compound for the development of new drugs. Its structural features suggest potential activity against certain diseases, including cancer and infectious diseases, by targeting specific enzymes or receptors.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific electronic or photonic properties, given its conjugated system and potential for functionalization.
Mechanism of Action
The mechanism by which N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The furan and benzoxazole rings can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, while the thiomorpholine moiety can enhance solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Modifications
The compound shares its benzoxazolone-acetamide backbone with several analogs, differing primarily in substituents on the ethylamine side chain. Key comparisons include:
A. TSPO-Targeting Benzoxazolone Derivatives
PBPA [2-(5-(2-(bis(pyridin-2-ylmethyl)amino)acetamido)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide]: Features a bis(pyridinylmethyl)amino group instead of thiomorpholinoethyl-furan. Demonstrated selective binding to TSPO for SPECT imaging, with enhanced chelation properties for radiometal incorporation .
[11C]NBMP [N-methyl-2-(5-(naphthalen-1-yl)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide]:
- Substituted with a naphthalene group, improving bioavailability and metabolic stability in preclinical studies .
Key Insight: The thiomorpholinoethyl-furan substituent in the target compound may offer unique pharmacokinetic advantages, such as increased solubility or reduced intersubject variability compared to naphthalene or pyridine-based analogs.
B. Antioxidant and Antimicrobial Benzoxazolone Derivatives
N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide :
- Combines benzoxazolone with a coumarin moiety, showing superior antioxidant activity to ascorbic acid .
N′-(2-Chloro-5-nitrobenzylidene)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide (Compound 17) :
Table 1: Comparative Data on Benzoxazolone-Acetamide Derivatives
*Calculated based on molecular formula.
Synthetic Notes:
- The target compound’s thiomorpholinoethyl group may require specialized coupling techniques, similar to Suzuki reactions used for NBMP synthesis .
Biological Activity
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Furan moiety : A five-membered aromatic ring with oxygen.
- Thiomorpholine : A six-membered ring containing sulfur and nitrogen.
- Oxobenzo[d]oxazole : A fused bicyclic structure that contributes to biological activity.
Molecular Formula
The molecular formula is , with a molecular weight of approximately 348.43 g/mol.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing furan and thiomorpholine groups have demonstrated effectiveness against various bacterial strains. A study showed that compounds with a furan ring exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin and fluconazole .
Anticancer Potential
The anticancer activity of related compounds has been explored extensively. For example, quinazolinone derivatives have shown promising results in inhibiting cancer cell proliferation. The incorporation of the oxobenzo[d]oxazole moiety may enhance the anticancer properties of this compound through mechanisms such as apoptosis induction and cell cycle arrest .
The proposed mechanism of action involves the interaction of the compound with specific biological targets, potentially inhibiting key enzymes or disrupting cellular pathways. The furan and oxazole rings can engage in π-π stacking interactions with nucleic acids or proteins, leading to altered biological functions.
Study 1: Antimicrobial Efficacy
A study conducted on furan derivatives found that compounds similar to this compound displayed significant antimicrobial activity against Candida species. The study reported MIC values ranging from 64 to 512 μg/mL for various fungal strains, indicating a strong potential for clinical application in antifungal therapies .
Study 2: Anticancer Activity
In another study focusing on quinazolinone derivatives, it was observed that compounds with similar structural features exhibited IC50 values in the low micromolar range against various cancer cell lines. The presence of the oxobenzo[d]oxazole moiety was noted to enhance cytotoxicity compared to other derivatives lacking this feature .
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes for preparing N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example, the benzo[d]oxazolone core can be synthesized via cyclization of 2-aminophenol derivatives with chloroacetyl chloride, followed by functionalization. The thiomorpholine and furan moieties are introduced via nucleophilic substitution or coupling reactions. A key step involves reacting the benzo[d]oxazolone intermediate with 2-(furan-2-yl)-2-thiomorpholinoethylamine under amide bond-forming conditions (e.g., EDCI/HOBt or DCC). Reaction optimization, such as controlling stoichiometry (e.g., 1.2 equivalents of amine to prevent side reactions) and using anhydrous solvents (e.g., DMF or CH₂Cl₂), is critical for yields >60% .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assign signals for the furan (δ 6.2–7.4 ppm), thiomorpholine (δ 2.8–3.5 ppm), and benzo[d]oxazolone (δ 7.5–8.1 ppm) moieties. Integration ratios verify substituent positions .
- HRMS (ESI-TOF) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 432.1234).
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH bands .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Perform accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Thermal Stability : Heat samples to 40–80°C and analyze by TLC or NMR for decomposition products (e.g., hydrolysis of the acetamide group) .
Advanced Research Questions
Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo models?
- Methodological Answer : Discrepancies often arise from poor pharmacokinetics (e.g., low oral bioavailability). Solutions include:
- Prodrug Design : Mask polar groups (e.g., esterify the acetamide) to enhance membrane permeability .
- Metabolic Profiling : Use LC-MS/MS to identify metabolites in plasma and correlate with activity loss .
- Dosing Optimization : Adjust administration routes (e.g., intraperitoneal vs. oral) and use pharmacokinetic modeling to maintain therapeutic concentrations .
Q. How does the thiomorpholine moiety influence target binding compared to morpholine analogs?
- Methodological Answer : The sulfur atom in thiomorpholine increases lipophilicity (logP +0.5) and enhances hydrogen bonding with cysteine residues in enzyme active sites. Computational docking (e.g., AutoDock Vina) and MD simulations reveal stronger binding (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for morpholine) to kinases like Src . Validate via SAR studies by synthesizing morpholine/piperidine analogs and comparing IC₅₀ values in enzyme assays .
Q. What computational methods predict the compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer : Use in silico tools:
- CYP450 Docking : Glide or MOE to model interactions with CYP3A4/2D6.
- QSAR Models : Train on datasets of known CYP inhibitors (e.g., PubChem BioAssay) to predict inhibition potency (pIC₅₀).
- Metabolic Site Prediction : Schrödinger’s SiteMap identifies oxidation-prone regions (e.g., furan ring) .
Q. How can researchers optimize reaction yields while minimizing toxic byproducts?
- Methodological Answer :
- Green Chemistry : Replace chlorinated solvents with cyclopentyl methyl ether (CPME) or ethanol.
- Catalysis : Use Pd/C or Ni catalysts for reductive amination steps (reduces waste).
- Byproduct Analysis : Employ GC-MS to detect and quantify impurities (e.g., unreacted thiomorpholine). Adjust stoichiometry and reaction time to suppress side reactions .
Experimental Design & Data Analysis
Q. What statistical approaches are recommended for analyzing dose-response relationships in cytotoxicity assays?
- Methodological Answer :
- Four-Parameter Logistic Model : Fit data to using GraphPad Prism.
- ANOVA with Tukey’s Test : Compare IC₅₀ values across cell lines (e.g., HepG2 vs. MCF-7).
- Resampling Methods : Bootstrap confidence intervals for EC₅₀ to assess robustness .
Q. How to address low reproducibility in crystallography data for this compound?
- Methodological Answer :
- Crystallization Screening : Use high-throughput platforms (e.g., Crystal Gryphon) with 500+ conditions (PEGs, salts).
- Cryoprotection : Soak crystals in 25% glycerol before flash-freezing.
- Data Processing : Apply SHELX for structure refinement and validate with R-factors (<0.2) .
Methodological Innovations
Q. Can machine learning predict novel derivatives with enhanced bioactivity?
- Methodological Answer :
Yes. Steps include: - Feature Engineering : Calculate molecular descriptors (e.g., Morgan fingerprints, topological polar surface area).
- Model Training : Use Random Forest or GNNs on ChEMBL data to predict IC₅₀ against targets like EGFR.
- Synthesis Prioritization : Rank candidates by synthetic accessibility score (SAscore) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
